molecular formula C9H14N4OS B7589203 N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide

N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide

Cat. No. B7589203
M. Wt: 226.30 g/mol
InChI Key: DOVKEZJRIITRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in cancer treatment. This compound was first synthesized in 2010 by researchers at the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism by which N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide inhibits the activity of BMI-1 is still not fully understood, but it is thought to involve the disruption of protein-protein interactions between BMI-1 and other proteins involved in the regulation of gene expression. By disrupting these interactions, N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide is able to effectively shut down the activity of BMI-1 and induce apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on BMI-1, N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins involved in cancer cell growth and proliferation, including EZH2 and MLL1. Additionally, N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of other diseases besides cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide as a research tool is its specificity for BMI-1. Unlike many other compounds that target multiple proteins simultaneously, N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide is highly selective for BMI-1, which makes it a valuable tool for studying the role of this protein in cancer development and progression. However, one limitation of N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide is its relatively low potency, which means that high concentrations of the compound may be needed to achieve significant effects in some experiments.

Future Directions

There are many potential future directions for research involving N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide. Some possible areas of investigation include:
1. Combination therapy: N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide may be more effective when used in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Biomarker development: Researchers may be able to identify biomarkers that predict which patients are most likely to respond to N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide treatment.
3. Drug delivery: Developing more effective methods for delivering N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide to cancer cells could improve its efficacy and reduce side effects.
4. Other disease applications: N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide's anti-inflammatory effects may make it useful in the treatment of other diseases besides cancer, such as autoimmune disorders or inflammatory bowel disease.
Conclusion:
In conclusion, N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide is a promising compound with potential applications in cancer treatment and other areas of research. While there is still much to learn about its mechanism of action and potential therapeutic uses, the research conducted so far suggests that it may be a valuable tool for studying the role of BMI-1 in cancer development and progression. As research in this area continues to progress, it is likely that we will gain a better understanding of the full potential of N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide as a research tool and potential therapeutic agent.

Synthesis Methods

N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of several different chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide has been the subject of numerous studies investigating its potential use in cancer treatment. One of the most promising applications of this compound is its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many different types of cancer. By inhibiting the activity of BMI-1, N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells relatively unaffected.

properties

IUPAC Name

N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c14-9(8-6-12-13-15-8)11-5-7-1-3-10-4-2-7/h6-7,10H,1-5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVKEZJRIITRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-ylmethyl)thiadiazole-5-carboxamide

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